

Operational Guide: Safe Disposal and Quenching of Chloroacetyl Chloride-13C2[1]

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Compound of Interest

Compound Name: Chloroacetyl chloride-13C2

CAS No.: 286367-76-8

Cat. No.: B580289

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Executive Safety Summary

Immediate Hazard: **Chloroacetyl chloride-13C2** is a potent lachrymator and corrosive agent. [1] It reacts violently with water to release hydrogen chloride (HCl) gas and chloroacetic acid-13C2.[1][2] Isotope Specifics: While the

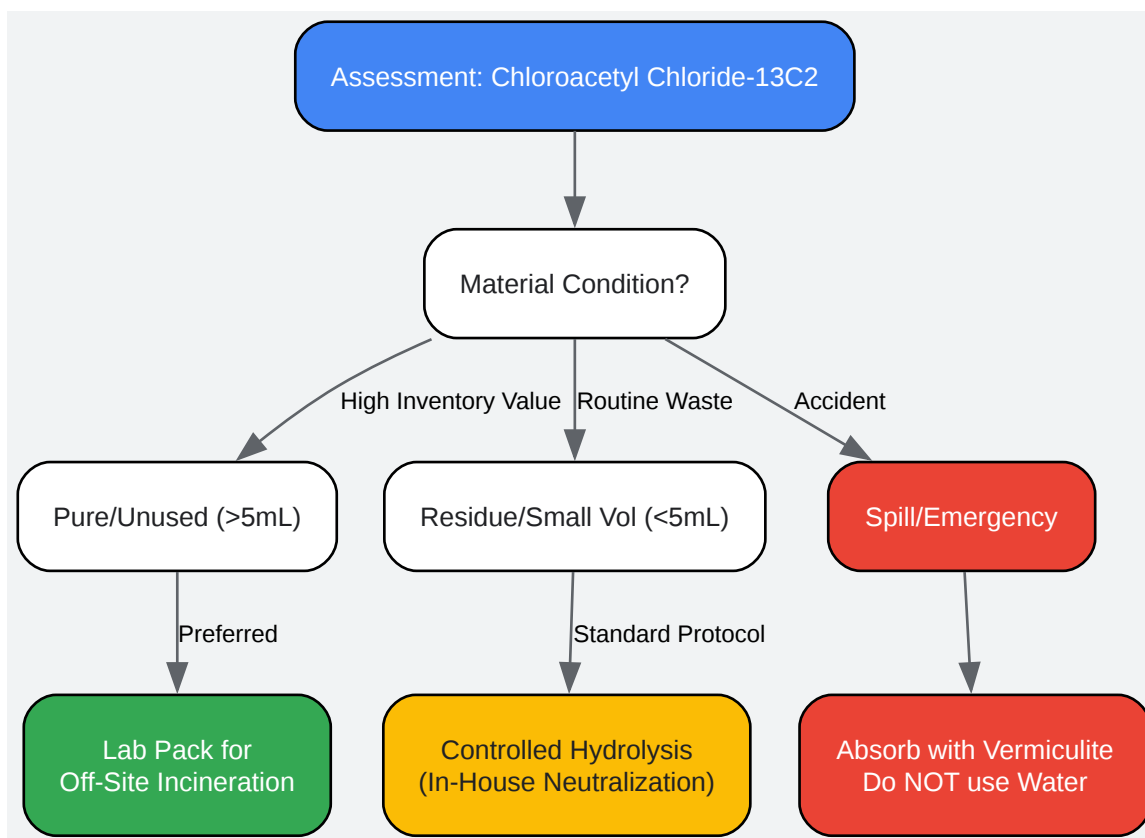
C isotope is stable and non-radioactive, the material requires strict inventory reconciliation due to its high value and regulatory tracking in GLP/GMP environments.[1]

Critical Prohibition:

- NEVER pour **chloroacetyl chloride-13C2** directly into a drain.[1][3]
- NEVER add water to the chemical.[1][2][4][5][6][7] Always add the chemical to the quenching medium.[1]
- NEVER dispose of without neutralizing the hydrolysis byproduct (chloroacetic acid), which is highly toxic and readily absorbed through the skin.[1]

Pre-Disposal Assessment & Decision Logic

Before initiating disposal, assess the state of the material.[1] Isotopic labeling often necessitates recovery or specific inventory write-offs rather than bulk disposal.[1]



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Figure 1: Decision matrix for determining the appropriate disposal pathway based on volume and material state.[1]

Physicochemical Properties & Hazards

Understanding the density is critical for the quenching protocol.[1] Because Chloroacetyl chloride is denser than water, it will sink to the bottom of a quenching vessel.[1] Without vigorous stirring, it forms a "pool" that can overheat and erupt (the "delayed geyser effect").[1]

Property	Value	Operational Implication
Molecular Weight	~115 g/mol (13C2 labeled)	Heavier than non-labeled variant; account for stoichiometry.[1]
Density	1.42 g/mL	Sinks in water. Requires vigorous agitation to prevent pooling.[1]
Boiling Point	106°C	High enough to handle liquid, low enough to vaporize in exotherm.[1]
Hydrolysis Product	Chloroacetic Acid-13C2 + HCl	Toxic Byproduct. The liquid waste remains hazardous after HCl off-gassing.[1]
Flash Point	None	Non-flammable, but reaction heat can ignite nearby solvents.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chloroacetyl chloride.[1]

Zone	Equipment	Specification
Respiratory	Fume Hood	Mandatory. Sash at lowest working height.[1] Face velocity >100 fpm.[1]
Hand Protection	Double Glove	Inner: Nitrile (Disposable).[1] Outer: Silver Shield® / 4H® Laminate.
Eye Protection	Goggles + Shield	Chemical splash goggles.[1] Use a face shield if working with >10 mL.[1]
Body	Lab Coat + Apron	Chemical-resistant apron (rubber/neoprene) over standard cotton lab coat.[1]

Protocol: Controlled Quenching & Neutralization

Objective: Convert the acyl chloride into sodium chloroacetate and sodium chloride, managing the exothermic release of HCl gas.

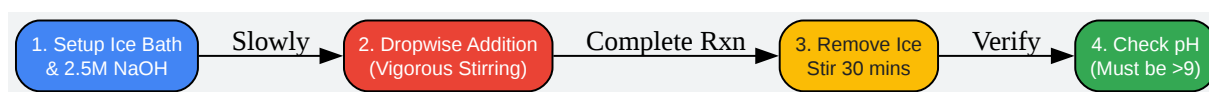
Reaction Stoichiometry:

[1]

Step-by-Step Methodology

- Preparation of Quenching Bath:
 - Select a round-bottom flask or beaker with a volume 10x that of the material to be disposed.[1]
 - Prepare a solution of 2.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[1]
 - Expert Note: NaOH is preferred for speed, but NaHCO₃ is safer (less exotherm) though it generates massive foam (CO₂).[1] For <5mL, use NaOH.[1]

- Place the vessel in an Ice/Water Bath (0°C).
- CRITICAL: Insert a magnetic stir bar and set to high RPM.
- Controlled Addition:
 - Dilute the **Chloroacetyl chloride-13C2** with an inert solvent (e.g., Dichloromethane or Toluene) if possible.[1][3] This acts as a heat sink.[1]
 - Using a pressure-equalizing addition funnel (for larger volumes) or a glass syringe (for small volumes), add the chloroacetyl chloride dropwise to the stirring alkaline solution.[1]
 - Observation: Watch for white fumes (HCl mist).[1] If fumes escape the hood, stop immediately.
- Post-Addition Stabilization:
 - Allow the mixture to stir at 0°C for 15 minutes.
 - Remove the ice bath and allow to warm to room temperature while stirring (ensure complete hydrolysis of any "pooled" material).
- Verification:
 - Check pH.[1][8][9] It should be basic (pH > 9).[1] If acidic, add more NaOH.[1]
 - Why? Acidic pH implies free Chloroacetic acid, which is volatile and toxic.[1] Basic pH keeps it as the non-volatile salt (Sodium Chloroacetate).[1]



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Figure 2: Operational workflow for the quenching process.

Waste Stream Management

Once quenched, the material is no longer "reactive," but it is not safe for the sewer.[1]

- Composition: The waste container now holds Sodium Chloroacetate-13C2 (Toxic) and Sodium Chloride.[1]
- Labeling: Label as "Aqueous Waste: Toxic / Halogenated". Explicitly list "Sodium Chloroacetate" on the tag.[1]
- Disposal Path: Hand over to EHS for incineration or hazardous wastewater treatment.[1]
 - Regulatory Note: Because of the C-Cl bond, many jurisdictions classify this as halogenated organic waste, even if it is in an aqueous phase.[1]

Emergency Contingencies

- Spill (Outside Hood): Evacuate the area immediately. The lachrymatory effect will make the room uninhabitable.[1] Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if the volume is >10 mL.[1]
- Skin Contact: Immediate flush with water for 15 minutes.[1] Seek medical attention. Chloroacetyl chloride burns are deceptive; the acyl chloride burns immediately, but the chloroacetic acid byproduct penetrates deep into tissue, causing systemic toxicity.[1]

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- To cite this document: BenchChem. [Operational Guide: Safe Disposal and Quenching of Chloroacetyl Chloride-13C2[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580289/docs#operational-guide-safe-disposal-and-quenching-of-chloroacetyl-chloride-13c2-1\]](https://www.benchchem.com/product/b580289/docs#operational-guide-safe-disposal-and-quenching-of-chloroacetyl-chloride-13c2-1)

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